molecular formula C13H14F3NO2 B1448475 Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate CAS No. 1803583-78-9

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate

Cat. No. B1448475
CAS RN: 1803583-78-9
M. Wt: 273.25 g/mol
InChI Key: BCXSUFWPVXJGDR-UHFFFAOYSA-N
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Description

“Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” is a chemical compound used in scientific research . It has a molecular weight of 273.25 and a molecular formula of C13H14F3NO2 .


Molecular Structure Analysis

The molecular structure of “Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” is represented by the formula C13H14F3NO2 . This indicates that the molecule is composed of 13 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” has a molecular weight of 273.25 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the retrieved data.

Scientific Research Applications

Pharmaceutical Drug Synthesis

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is a valuable intermediate in the synthesis of pharmaceutical drugs. Its structure is beneficial for creating compounds with potential biological activities. For instance, indole derivatives, which share a similar structural motif, are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Polymer Chemistry

In polymer chemistry, azetidine derivatives serve as monomers for ring-opening polymerization, leading to the creation of polyamines. These polymers have significant applications, such as antibacterial coatings, CO2 adsorption, and non-viral gene transfection . The trifluoroethyl group in Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate could enhance the polymer’s properties by introducing fluorinated segments.

Catalysis

In catalysis, Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate can be used to synthesize ligands for transition metal catalysts. These catalysts are crucial in various chemical reactions, including halogen exchange reactions, which are fundamental in organic synthesis .

properties

IUPAC Name

benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)9-17-6-11(7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSUFWPVXJGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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